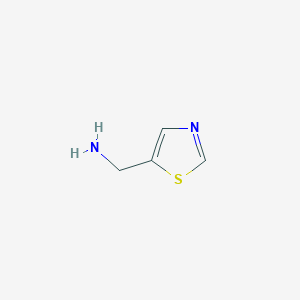
Thiazol-5-ylméthanamine
Vue d'ensemble
Description
Thiazol-5-ylmethanamine, also known as 1,3-thiazol-5-ylmethanamine, is a heterocyclic organic compound with the molecular formula C4H6N2S. It features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is a derivative of thiazole, a structure known for its diverse biological activities and applications in various fields .
Applications De Recherche Scientifique
Thiazol-5-ylmethanamine has a wide range of applications in scientific research, including:
Mécanisme D'action
Target of Action
Thiazol-5-ylmethanamine, a derivative of the thiazole ring, has been found to exhibit diverse biological activities . The primary targets of Thiazol-5-ylmethanamine are the COX-2 and 5-LOX enzymes . These enzymes play a vital role in the initiation and progression of inflammatory reactions .
Mode of Action
Thiazol-5-ylmethanamine interacts with its targets, the COX-2 and 5-LOX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins and leukotrienes, which are key mediators of inflammation .
Biochemical Pathways
The inhibition of COX-2 and 5-LOX enzymes by Thiazol-5-ylmethanamine affects the arachidonic acid (AA) cascade . This cascade is responsible for the production of prostaglandins and leukotrienes, which are involved in various physiological processes, including inflammation . By inhibiting these enzymes, Thiazol-5-ylmethanamine disrupts the AA cascade, leading to a reduction in inflammation .
Pharmacokinetics
It is known that the compound has a molecular weight of 11417 , which suggests that it may have good bioavailability
Result of Action
The inhibition of COX-2 and 5-LOX enzymes by Thiazol-5-ylmethanamine leads to a reduction in the production of prostaglandins and leukotrienes . This results in a decrease in inflammation, which can be beneficial in the treatment of conditions such as arthritis, cardiovascular diseases, and neurological disorders .
Action Environment
The action of Thiazol-5-ylmethanamine can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it is recommended to be stored at -20°C Furthermore, the compound’s action can also be influenced by the presence of other substances in the body, such as food or other drugs, which can affect its absorption and metabolism
Analyse Biochimique
Biochemical Properties
Thiazol-5-ylmethanamine plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Cellular Effects
The effects of Thiazol-5-ylmethanamine on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazol-5-ylmethanamine exerts its effects at the molecular level through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of Thiazol-5-ylmethanamine in laboratory settings can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Thiazol-5-ylmethanamine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Thiazol-5-ylmethanamine is involved in various metabolic pathways. It interacts with several enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
Thiazol-5-ylmethanamine is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Thiazol-5-ylmethanamine and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thiazol-5-ylmethanamine can be synthesized through several methods. One common approach involves the cyclization of alpha-halocarbonyl compounds with reactants containing the N-C-S fragment, such as thiourea, thioamides, thiosemicarbazides, and thiosemicarbazones . Another method is the one-pot three-component cascade cyclization of enaminones, cyanamide, and elemental sulfur, which provides 2-amino-5-acylthiazoles in good yields .
Industrial Production Methods: Industrial production of thiazol-5-ylmethanamine typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization process. The specific industrial methods may vary depending on the desired scale and application .
Analyse Des Réactions Chimiques
Types of Reactions: Thiazol-5-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the C-5 position, while nucleophilic substitution can take place at the C-2 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines are employed under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Comparaison Avec Des Composés Similaires
Thiazol-5-ylmethanamine is unique due to its specific structure and reactivity. Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
These compounds share the thiazole ring but differ in their substituents and specific biological activities. Thiazol-5-ylmethanamine stands out for its versatility and potential in various research and industrial applications .
Propriétés
IUPAC Name |
1,3-thiazol-5-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c5-1-4-2-6-3-7-4/h2-3H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNQVUAKCAPBIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415448 | |
| Record name | thiazol-5-ylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161805-76-1 | |
| Record name | thiazol-5-ylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Aminomethyl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


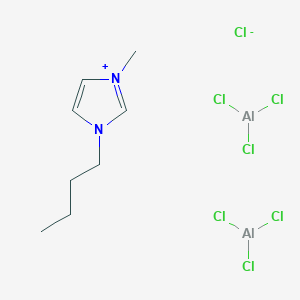
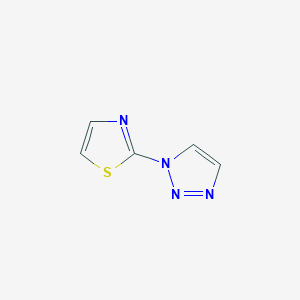
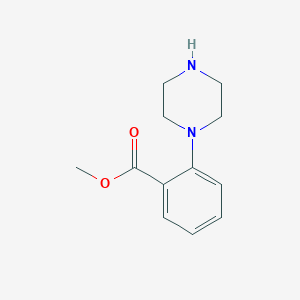
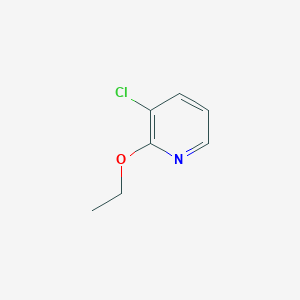
![1-[3,5-Bis(trifluoromethyl)phenyl]pyrrole](/img/structure/B70324.png)
![1h-Imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B70325.png)
![1,1-Diphenyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one](/img/structure/B70326.png)
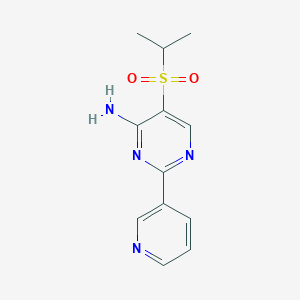
![Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate](/img/structure/B70330.png)


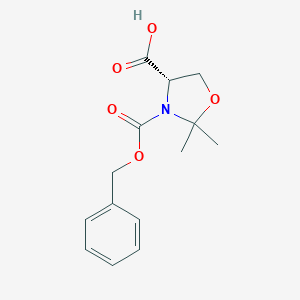

![N-[(E)-2-phenylethenyl]propanamide](/img/structure/B70351.png)
